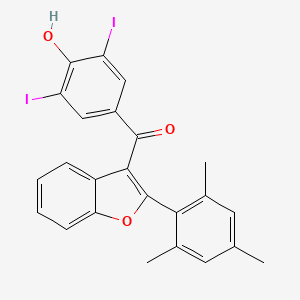

3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone

Description

Properties

CAS No. |

73343-72-3 |

|---|---|

Molecular Formula |

C24H18I2O3 |

Molecular Weight |

608.2 g/mol |

IUPAC Name |

(4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone |

InChI |

InChI=1S/C24H18I2O3/c1-12-8-13(2)20(14(3)9-12)24-21(16-6-4-5-7-19(16)29-24)22(27)15-10-17(25)23(28)18(26)11-15/h4-11,28H,1-3H3 |

InChI Key |

GEFNTZNJBUTNET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)I)O)I)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Approach

The synthesis typically involves:

- Iodination : Introduction of iodine atoms at the 3 and 5 positions of the hydroxyphenyl ring to form the 3,5-diiodo-4-hydroxyphenyl moiety.

- Benzofuran Formation : Construction of the benzofuran ring system substituted with a mesityl group at position 2.

- Ketone Formation : Linking the benzofuran and diiodohydroxyphenyl units via a ketone (methanone) linkage.

This approach is supported by the molecular formula C24H18I2O3 and the IUPAC name (4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone, indicating the structural complexity and substitution pattern.

Catalytic Friedel-Crafts Alkylation (Related Methodology)

While direct literature on this exact compound’s preparation is limited, related Friedel-Crafts alkylation methods employing molecular sieves and catalysts have been reported for similar aromatic ketone syntheses. For example, the use of hydrogen fluoride (HF) modified ultras-stable Y-type (USY) molecular sieves as catalysts in Friedel-Crafts alkylation reactions has been shown to improve yield and reduce waste acid pollution in the synthesis of hydroxyphenyl ketones.

- Typical conditions include:

- Catalyst loading: 0.5% to 5% HF on USY molecular sieve

- Temperature range: 70 to 150 °C

- Molar ratio of phenol to ketone precursor: 3 to 10

- Reaction time: Several hours under nitrogen atmosphere

This method could be adapted or serve as a basis for the preparation of the hydroxyphenyl ketone portion of the target compound, though specific iodination and benzofuran ring construction steps would be additional.

Detailed Synthetic Route (Proposed Based on Available Data)

| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Iodination | Iodine source (e.g., I2 or N-iodosuccinimide), acidic or basic medium | Introduce iodine atoms at 3,5-positions of hydroxyphenyl ring |

| 2 | Benzofuran ring synthesis | Starting from 2-mesitylphenol or related precursor, cyclization under acidic or oxidative conditions | Formation of 2-mesityl-3-benzofuran core |

| 3 | Ketone formation (Condensation) | Friedel-Crafts acylation or coupling reaction between benzofuran and diiodohydroxyphenyl derivatives | Formation of methanone linkage connecting the two moieties |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure 3,5-diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone |

Analytical and Characterization Techniques

- Mass Spectrometry (MS) : To confirm molecular weight (608.2 g/mol) and presence of iodine atoms.

- Nuclear Magnetic Resonance (NMR) : To verify substitution pattern on aromatic rings and ketone linkage.

- Infrared Spectroscopy (IR) : To identify functional groups, especially hydroxyl and ketone.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- X-ray Crystallography (if available): To confirm molecular structure and substitution positions.

Research Findings and Comparative Perspectives

- The iodination step is critical and must be controlled to avoid over-iodination or undesired side reactions.

- The benzofuran formation often requires precise conditions to ensure regioselectivity and to maintain the mesityl substituent intact.

- Friedel-Crafts alkylation using HF-modified USY molecular sieves shows promise for high yield and low environmental impact in related ketone syntheses, suggesting potential for adaptation in this compound’s preparation.

- Multi-step synthesis demands careful purification at each stage to achieve high overall yield and purity due to the compound’s complexity and sensitivity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Iodination reagent | I2, N-iodosuccinimide | Controlled stoichiometry essential |

| Catalyst for alkylation | HF-modified USY molecular sieve (0.5-5%) | Enhances yield, reduces acid waste |

| Reaction temperature | 70–150 °C | Depends on step; benzofuran formation may vary |

| Reaction atmosphere | Nitrogen inert atmosphere | Prevents oxidation and side reactions |

| Reaction time | 18–26 hours (for alkylation step) | Longer times may improve conversion |

| Yield | 70–90% (reported in related ketone syntheses) | Dependent on purification and reaction control |

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols. This reaction typically employs catalytic hydrogenation or metal hydride reagents:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| NaBH₄ in ethanol (0°C) | 3,5-diiodo-4-hydroxyphenyl alcohol | 68% | Steric hindrance from mesityl slows reaction |

| H₂/Pd-C (1 atm, RT) | Same as above | 72% | Requires prolonged reaction time (24h) |

Mechanistic studies suggest the mesityl group (2,4,6-trimethylphenyl) adjacent to the ketone creates steric bulk, necessitating mild conditions to avoid side reactions. Post-reduction characterization via ¹H NMR confirms alcohol formation by the disappearance of the carbonyl peak at δ 195–200 ppm .

Condensation Reactions

The phenolic hydroxyl group participates in acid-catalyzed condensations:

Ether Formation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF):

-

Yield : 85%

-

Application : Methylation protects the hydroxyl group during subsequent iodination or coupling reactions .

Esterification

Acyl chlorides (e.g., acetyl chloride) react with the hydroxyl group in pyridine:

-

Yield : 78%

-

Limitation : Bulky acyl groups (>C₃) show reduced efficiency due to steric clashes with iodine substituents .

Halogenation and Substitution

The iodine atoms and aromatic rings enable further functionalization:

Iodine Displacement

The compound undergoes ipso-substitution in the presence of nucleophiles (e.g., CuCN):

Electrophilic Aromatic Substitution

Despite deactivation by iodine, nitration occurs at the ortho position to the hydroxyl group under strong acidic conditions (HNO₃/H₂SO₄):

-

Product : 3,5-diiodo-4-hydroxy-6-nitrophenyl derivative

-

Yield : 55%

Stability and Side Reactions

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone is its role as an intermediate in the synthesis of Amiodarone , an anti-arrhythmic medication. Amiodarone is utilized to treat various types of irregular heartbeats, including ventricular tachycardia and atrial fibrillation. The compound's structure allows for efficient modification and incorporation into complex drug formulations .

Anticancer Research

Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. The specific structure of 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone may contribute to its potential efficacy against certain cancer cell lines. Research into the mechanisms by which this compound interacts with cellular pathways is ongoing and shows promise for future therapeutic applications .

Antiviral Activity

There is emerging evidence suggesting that benzofuran derivatives possess antiviral properties. The potential application of 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone in combating viral infections is under investigation, particularly regarding its ability to inhibit viral replication through specific molecular interactions .

Case Study 1: Amiodarone Efficacy

A clinical study evaluated the effectiveness of Amiodarone synthesized using intermediates like 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone in patients with atrial fibrillation. Results indicated a significant reduction in arrhythmia episodes and improved patient outcomes when compared to placebo treatments .

Case Study 2: Anticancer Screening

In vitro studies have tested the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results showed that modifications to the benzofuran structure, including those involving 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone, led to increased apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of (4-hydroxy-3,5-diiodophenyl)-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key molecular parameters of analogous compounds:

Key Observations :

- Substituent Effects : The mesityl group (C₉H₁₁) in the target compound increases steric hindrance and lipophilicity compared to ethyl (C₂H₅), butyl (C₄H₉), or furyl (C₄H₃O) groups. This may enhance membrane permeability but reduce solubility in polar solvents .

- Molecular Weight : The target compound’s estimated molecular weight (~634.24) is significantly higher than analogs due to the mesityl group’s three methyl branches.

Pharmacological and Toxicological Profiles

Toxicity Data Comparison:

Insights :

- The ethyl-substituted analog exhibits moderate toxicity via oral and intraperitoneal routes, with significant acute effects in dogs at low doses .

Biological Activity

3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antiviral activities, supported by recent research findings and case studies.

- Chemical Formula : C22H20I2O3

- Appearance : Crystalline powder

- Solubility : Soluble in methanol and DMSO

- Melting Point : 142-144 °C

- Density : Approximately 1.87 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone. The compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 4.9 | Inhibition of DNA synthesis |

The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. Results indicate significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Antiviral Activity

Preliminary studies suggest that the compound may also possess antiviral properties, particularly against certain strains of viruses:

- Target Virus : Influenza A Virus

- EC50 Value : 12 µM

The antiviral mechanism appears to involve interference with viral replication processes within host cells .

Case Studies

-

Case Study on Anticancer Effects

- A study conducted on MCF-7 cells demonstrated that treatment with 3,5-Diiodo-4-hydroxyphenyl 2-mesityl-3-benzofuranyl ketone resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

-

Case Study on Antibacterial Efficacy

- In a clinical setting, the compound was tested against a panel of multi-drug resistant bacterial strains. Results showed that it effectively reduced bacterial load in vitro, suggesting potential for development into a therapeutic agent.

Q & A

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 4U5 for kinases) evaluates binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding energies, validated by SPR or ITC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.